Cas no 588-05-6 (m-Tyramine)

m-Tyramine 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxyphenethylamine hydrochloride

- 3-(2-Aminoethyl)phenol hydrochloride

- m-Tyramine

- 3-(2-aminoethyl)Phenol

- 3-Hydroxyphenethylamine

- 3-HYDROXYPHENETHYLAMINE HCL

- 2-(3-HYDROXYPHENYL)ETHYLAMINE

- 3-(2-Amino-ethyl)-phenol

- BPBio1_001396

- CHEMBL145584

- SCHEMBL43719

- KBio2_002066

- DivK1c_007036

- KBioSS_002066

- BDBM50020502

- MFCD06654561

- UNII-K1OA38R0EZ

- CHEBI:89626

- HY-113356

- 3-Hydroxyphenylethylamine

- Phenol, m-(2-aminoethyl)-

- TYRAMINE, M-

- KBio1_001980

- meta-Tyramine

- Spectrum5_001880

- AS-35809

- SpecPlus_000940

- EN300-145171

- BRD-K26842203-001-01-3

- Metatyramine

- CS-0062283

- FT-0632451

- 3-(2-Amino-ethyl)-phenol, AldrichCPR

- NCGC00163167-01

- NCGC00163167-02

- DTXSID50207522

- 3-Tyramine

- KBio2_007202

- Phenol, 3-(2-aminoethyl)-

- 3-(2-aminoethyl)-phenol

- Q6553277

- m-Hydroxyphenethylamine

- BCP26746

- Biomol-NT_000076

- AKOS000153827

- K1OA38R0EZ

- SB37807

- 588-05-6

- METATYRAMINE HYDROCHLORIDE

- 2-(3-Hydroxy-phenyl)-ethyl-ammonium

- KBio2_004634

- Spectrum_001586

- 2-(m-hydroxyphenyl)ethylamine

- benzene, 1-(2-aminoethyl)-3-hydroxy-

- DTXCID00130013

- 3-(2-aminoethyl)phenol,hydrochloride

-

- MDL: MFCD06654561

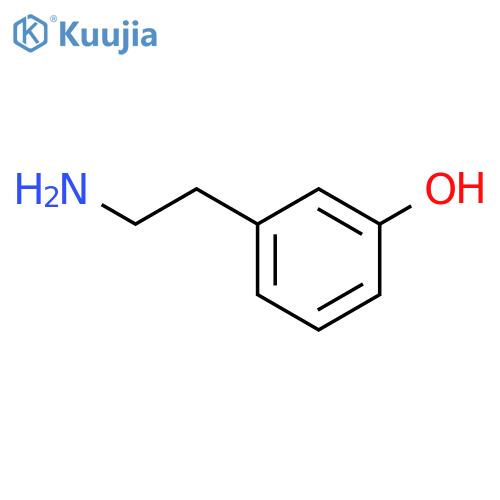

- インチ: InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2

- InChIKey: GHFGJTVYMNRGBY-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC(CCN)=C1

計算された属性

- せいみつぶんしりょう: 137.08400

- どういたいしつりょう: 137.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 95.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 色と性状: Solid

- ゆうかいてん: 140 °C

- ようかいど: H2O: ≥10 mg/mL

- PSA: 46.25000

- LogP: 1.59370

m-Tyramine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H318

- 警告文: P280;P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26

- RTECS番号:SJ5975000

-

危険物標識:

- 危険レベル:IRRITANT-HARMFUL

- リスク用語:R36/37/38

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

m-Tyramine 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

m-Tyramine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB536506-250 mg |

3-(2-Amino-ethyl)-phenol; . |

588-05-6 | 250MG |

€293.40 | 2022-08-31 | ||

| Enamine | EN300-145171-5.0g |

3-(2-aminoethyl)phenol |

588-05-6 | 5g |

$189.0 | 2023-06-08 | ||

| Enamine | EN300-145171-10.0g |

3-(2-aminoethyl)phenol |

588-05-6 | 10g |

$333.0 | 2023-06-08 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-50mg |

3-(2-Amino-ethyl)-phenol |

588-05-6 | 97% | 50mg |

¥918.11 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-250mg |

3-(2-Amino-ethyl)-phenol |

588-05-6 | 97% | 250mg |

¥1092.99 | 2025-01-20 | |

| TRC | T898508-100mg |

m-Tyramine |

588-05-6 | 100mg |

$ 345.00 | 2023-04-16 | ||

| TRC | T898508-250mg |

m-Tyramine |

588-05-6 | 250mg |

$ 620.00 | 2023-04-12 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-50mg |

3-(2-Amino-ethyl)-phenol |

588-05-6 | 97% | 50mg |

924.37CNY | 2021-05-08 | |

| TRC | T898508-50mg |

m-Tyramine |

588-05-6 | 50mg |

$ 230.00 | 2023-04-16 | ||

| abcr | AB536506-5 g |

3-(2-Amino-ethyl)-phenol; . |

588-05-6 | 5g |

€1,634.80 | 2022-06-09 |

m-Tyramine 関連文献

-

Ying Sun,Mengqin Hu,Shaomin Fu,Bo Liu Org. Biomol. Chem. 2020 18 6443

-

Seham S. El-Hawary,Ahmed. M. Sayed,Marwa Y. Issa,Hanaa S. Ebrahim,Rania Alaaeldin,Mahmoud A. Elrehany,Essam M. Abd El-Kadder,Usama Ramadan Abdelmohsen Food Funct. 2021 12 8078

-

B. R. Lichman,E. D. Lamming,T. Pesnot,J. M. Smith,H. C. Hailes,J. M. Ward Green Chem. 2015 17 852

-

Manihar Situmorang,D. Brynn Hibbert,J. Justin Gooding,Donald Barnett Analyst 1999 124 1775

-

Manihar Situmorang,D. Brynn Hibbert,J. Justin Gooding,Donald Barnett Analyst 1999 124 1775

m-Tyramineに関する追加情報

m-Tyramine(CAS No. 588-05-6)の科学的特性と応用:最新研究トレンド

m-Tyramine(3-ヒドロキシフェネチルアミン)は、カテコールアミン類に属する生体アミンで、CAS番号588-05-6として登録されています。天然にはチーズや発酵食品に微量含まれ、神経伝達物質や植物生理活性物質としての役割が注目されています。近年ではサプリメント成分や代謝研究における関心が高く、Google Scholarでも「m-Tyramine 効果」「588-05-6 安全性」などの検索が増加傾向にあります。

化学的にはフェネチルアミン骨格にメタ位のヒドロキシ基が特徴で、分子式C8H11NO、分子量137.18 g/molを示します。水溶性と脂溶性のバランスが良く、pH 7付近で陽イオン形態をとるため、細胞膜透過性に関する研究が盛んです。2023年の『Journal of Natural Products』では、m-Tyramineの���酸化メカニズムが再評価され、AGEs阻害(終末糖化産物)との関連性が報告されました。

応用分野では、スポーツ栄養学におけるエネルギー代謝促進作用が話題です。Redditなどのフォーラムでは「m-Tyramine プレワークアウト」というキーワードが議論されており、アドレナリン放出を介した脂肪燃焼効果に期待が集まっています。ただし、チラミン不耐症を持つ人への影響については、血圧変動リスクを考慮した適正使用が専門家から提唱されています。

分析技術の進歩により、LC-MS/MS法を用いた微量検出が可能になりました。2024年に発表されたメタボロミクス研究では、腸内細菌叢によるm-Tyramine産生と腸脳相関の関連性が指摘され、プロバイオティクス開発への応用可能性が示唆されています。また、植物成長調節剤としての特許出願も増加しており、ストレス耐性作物の育種技術として期待されています。

市場動向では、天然由来成分需要の高まりを受けて、m-Tyramine含有健康食品の上市が増加しています。EUではノベルフード申請の動きも見られ、食品安全性評価データの整備が進められています。消費者からは「m-Tyramine サプリ 副作用」といった安全性質問が多く、適切な摂取ガイドライン策定が業界課題となっています。

今後の展望として、AI創薬プラットフォームを活用した構造改変体開発が進行中です。分子ドッキングシミュレーションにより、m-Tyramineの受容体選択性向上を目指した研究がNature誌で紹介されました。さらに、持続可能な生産を目的とした微生物発酵法の最適化も進んでおり、グリーンケミストリーの観点からも注目されています。

588-05-6 (m-Tyramine) 関連製品

- 51-67-2(p-Tyramine)

- 51-61-6(Dopamine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)